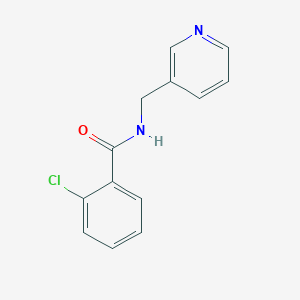

2-chloro-N-(pyridin-3-ylmethyl)benzamide

Beschreibung

2-Chloro-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative characterized by a 2-chloro-substituted benzoyl group and a pyridin-3-ylmethyl amine moiety.

- Core Structure: The benzamide scaffold allows for hydrogen bonding via the amide (-NHCO-) group, while the 2-chloro substituent may influence electronic properties and intermolecular interactions.

Eigenschaften

Molekularformel |

C13H11ClN2O |

|---|---|

Molekulargewicht |

246.69g/mol |

IUPAC-Name |

2-chloro-N-(pyridin-3-ylmethyl)benzamide |

InChI |

InChI=1S/C13H11ClN2O/c14-12-6-2-1-5-11(12)13(17)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,17) |

InChI-Schlüssel |

NQAGJPZQALILOT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Molecular Conformation and Interactions

2-Chloro-N-(3-chlorophenyl)benzamide (I)

- Structure : Features a 3-chloro-substituted aniline ring.

- Crystallography : The amide group forms a dihedral angle of 89.1° with the benzoyl ring, stabilized by N–H⋯O hydrogen bonds forming chains along the c-axis. The meta-chloro group on the aniline ring adopts an anti-conformation relative to the N–H bond .

- Comparison : Unlike the target compound’s pyridinylmethyl group, the 3-chlorophenyl substituent reduces steric bulk but lacks heteroaromatic interactions.

2-Chloro-N-(2,3-dimethylphenyl)benzamide (II)

- Structure : Contains methyl groups at the 2- and 3-positions of the aniline ring.

- Crystallography : Exhibits a short intramolecular Cl⋯O halogen bond (3.18 Å) and a smaller dihedral angle (7.7°) between aromatic rings. Intermolecular N–H⋯O bonds form chains along the b-axis .

3-Amino-4-chloro-N-(pyridin-3-ylmethyl)benzamide (III)

- Structure: A close analog with an additional amino group at the 3-position of the benzoyl ring.

- Implications: The amino group could enhance solubility and hydrogen-bonding capacity, which may influence pharmacological properties .

Vismodegib (2-chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)benzamide)

- Activity : A smoothened (SMO) antagonist with a Ki of 12.2 nM, used in cancer therapy. The pyridinylphenyl group contributes to target affinity .

- Comparison : The target compound’s pyridin-3-ylmethyl group may offer similar bioactivity but with altered pharmacokinetics due to reduced steric bulk.

Benzoylthiourea Ligands (e.g., L2: 2-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide)

- Activity : Demonstrated catalytic efficacy in Suzuki coupling reactions, with conversion rates monitored via GC-MS .

- Comparison : The target compound’s amide group could serve as a ligand in catalysis, though its pyridinylmethyl group might alter metal-binding properties.

Salts of 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)benzamide

Computational and Experimental Stability

2-Chloro-N-(pyrazol-4-yl)benzamide Derivatives

Key Observations and Contradictions

- Hydrogen vs. Halogen Bonding : While 2-chloro-N-(3-chlorophenyl)benzamide relies on hydrogen bonds , its 2,3-dimethylphenyl analog emphasizes halogen interactions . The target compound’s pyridinyl group may favor π-π stacking over halogen bonding.

- Bioactivity vs. Catalysis : Structural analogs show divergent applications, suggesting the target compound’s utility depends on substituent optimization.

Vorbereitungsmethoden

Reaction Protocol

-

Reagents : 2-Chlorobenzoyl chloride (1.1 equiv), 3-(aminomethyl)pyridine (1.0 equiv), dichloromethane (DCM), triethylamine (TEA, 2.0 equiv).

-

Procedure :

-

3-(Aminomethyl)pyridine is dissolved in DCM under nitrogen at 0°C.

-

2-Chlorobenzoyl chloride is added dropwise, followed by TEA.

-

The mixture is stirred at ambient temperature for 12 hours.

-

-

Workup : The reaction is quenched with saturated NaHCO₃, extracted with DCM, dried over Na₂SO₄, and concentrated.

Mechanistic Considerations

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. TEA neutralizes HCl byproduct, shifting equilibrium toward product formation.

Coupling Reagent-Assisted Synthesis

Source demonstrates the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) for constructing N-(pyridin-3-ylmethyl)amide derivatives, offering higher yields under milder conditions.

Optimized Protocol

-

Reagents : 2-Chlorobenzoic acid (1.0 equiv), 3-(aminomethyl)pyridine (1.1 equiv), HATU (1.0 equiv), DIPEA (3.0 equiv), DMF.

-

Procedure :

-

2-Chlorobenzoic acid and HATU are dissolved in DMF.

-

DIPEA is added, followed by 3-(aminomethyl)pyridine.

-

The mixture is stirred at room temperature for 2 hours.

-

-

Workup : The crude product is purified via flash chromatography (ethyl acetate/methanol).

Advantages Over Acyl Chloride Method

-

Avoids handling corrosive acyl chlorides.

-

Compatible with acid-sensitive functional groups.

Bromination-Amidation Tandem Strategy

Source reports a metal-free method for synthesizing N-(pyridin-2-yl)amides via C–C bond cleavage, adaptable for pyridin-3-ylmethyl analogues.

Reaction Conditions

-

Reagents : α-Bromo-2-chloroacetophenone (1.0 equiv), 3-(aminomethyl)pyridine (1.2 equiv), TBHP (tert-butyl hydroperoxide, 2.0 equiv), I₂ (0.2 equiv), toluene.

-

Procedure :

-

Reagents are heated at 100°C for 2 hours under nitrogen.

-

Iodine promotes oxidative cleavage of the α-bromo ketone to generate the acyl intermediate.

-

Key Mechanistic Steps

-

TBHP oxidizes I₂ to I⁺, facilitating ketone oxidation.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride-Mediated | DCM, 0°C → RT | 85% | Low cost, simple setup | Corrosive reagents, moderate yields |

| HATU/DIPEA Coupling | DMF, RT, 2 h | 90–92% | High yield, mild conditions | Expensive reagents |

| Solid-Phase Synthesis | DMF, TFA cleavage | 75–80% | Scalable, high purity | Lengthy optimization required |

| Bromination-Amidation | Toluene, 100°C, 2 h | 70% | Metal-free, one-pot | Lower yield, specialized substrates |

Analytical Characterization

Critical spectroscopic data for 2-chloro-N-(pyridin-3-ylmethyl)benzamide can be inferred from related compounds in the literature:

Q & A

Q. Advanced

- Chlorine position : 2-Chloro substitution enhances π-stacking with aromatic enzyme pockets.

- Pyridine methylation : Increases lipophilicity (logP) for membrane permeability.

- Amide linker : Rigidifies conformation, improving target affinity.

Comparative studies with 2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide show nitro groups boost antibacterial activity but reduce solubility .

How can conflicting reports on biological activity (e.g., anticancer vs. antimicrobial) be resolved?

Q. Advanced

- Target-specific assays : Use kinase profiling or bacterial efflux pump inhibition tests to isolate mechanisms.

- Dose-response curves : Compare IC50 values across cell lines (e.g., HeLa vs. E. coli).

- Molecular docking : Predict binding to targets like P2X7 receptors (inflammatory pathways) or bacterial PPTases (proliferation) .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular dynamics (MD) : Simulate binding stability to acetylcholinesterase or cytochrome P450 using AMBER/NAMD.

- QSAR models : Train on datasets of IC50 values for halogenated benzamides.

- ADMET prediction : SwissADME estimates bioavailability (%F >30% if logP <3.5) .

How does the compound’s stability under physiological conditions affect experimental design?

Q. Advanced

- Hydrolytic stability : Test at pH 7.4 (phosphate buffer, 37°C). Amide bonds may degrade in serum (half-life <24 hr).

- Light sensitivity : Chlorine substituents increase photodegradation risk. Use amber vials during storage.

- Metabolite profiling : LC-MS identifies oxidation products (e.g., hydroxylated pyridine) .

What advanced analytical methods quantify trace impurities in synthesized batches?

Q. Advanced

- HPLC-MS : C18 columns (5 µm, 250 mm) with acetonitrile/water gradients resolve unreacted 2-chlorobenzoyl chloride (<0.1% impurity).

- ICP-OES : Detects heavy metal catalysts (e.g., Pd <10 ppm).

- Chiral chromatography : Separates enantiomers if asymmetric centers form during synthesis .

What key structural features influence reactivity in cross-coupling reactions?

Q. Basic

- Electrophilic chlorine : Activates benzene ring for SNAr reactions.

- Pyridine nitrogen : Coordinates to Pd catalysts in Suzuki-Miyaura couplings.

- Steric hindrance : Methyl groups on pyridine limit accessibility for bulky reagents .

How are analogs designed to improve pharmacokinetic properties without sacrificing potency?

Q. Advanced

- Prodrug strategies : Esterify amide to enhance absorption (e.g., ethyl ester hydrolyzed in vivo).

- Fluorine substitution : Replace chlorine with CF3 to boost metabolic stability (e.g., t1/2 increased 2-fold) .

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 20 mg/mL in PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.